molecular formula C19H19Cl2N3O2 B2852492 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320887-80-5

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2852492
M. Wt: 392.28
InChI Key: IQSCOTCQECVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one, also known as CR845, is a novel drug compound that has gained significant attention in the field of pain management. CR845 is a kappa-opioid receptor agonist that is being investigated for its potential to treat a variety of pain conditions.

Mechanism Of Action

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one acts as a kappa-opioid receptor agonist, which means that it binds to and activates the kappa-opioid receptor in the brain and spinal cord. Activation of the kappa-opioid receptor produces analgesic effects by reducing the transmission of pain signals in the nervous system. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one also has anti-inflammatory effects, which may contribute to its analgesic properties.

Biochemical And Physiological Effects

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to produce analgesic effects in animal models of pain and in human clinical trials. In addition to its analgesic effects, 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have anti-inflammatory effects and to reduce opioid-induced side effects, such as nausea and vomiting. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has also been shown to have a favorable safety profile in clinical trials.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for investigating the role of the kappa-opioid receptor in pain and inflammation. One limitation of using 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is that it is a complex compound that requires a specialized synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the potential for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one to be used in combination with other pain medications to enhance their analgesic effects and reduce their side effects. Another area of interest is the potential for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one to be used in the treatment of opioid addiction and withdrawal. Finally, there is interest in developing new compounds that are structurally similar to 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one but have improved pharmacological properties, such as increased potency and reduced side effects.
Conclusion:
6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one is a novel drug compound that has gained significant attention in the field of pain management. It acts as a kappa-opioid receptor agonist and has been extensively studied in preclinical and clinical trials for its potential to treat various pain conditions. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has analgesic and anti-inflammatory effects and has a favorable safety profile. There are several potential future directions for the study of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one, including its use in combination with other pain medications, its potential for the treatment of opioid addiction and withdrawal, and the development of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions that result in the formation of the final compound. The synthesis method for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one is complex and involves several steps, including the synthesis of the piperidine and pyridazinone rings, followed by the coupling of the two rings to form the final compound. The synthesis method for 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been described in detail in several research papers.

Scientific Research Applications

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in preclinical and clinical trials for its potential to treat various pain conditions, including acute pain, chronic pain, and neuropathic pain. 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has also been investigated for its potential to reduce opioid-induced side effects, such as nausea and vomiting. Several studies have shown that 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one has analgesic effects in animal models of pain and in human clinical trials.

properties

IUPAC Name

6-cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-13-3-4-15(16(21)11-13)19(26)23-9-7-14(8-10-23)24-18(25)6-5-17(22-24)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOTCQECVCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.